Methyl 3,4-dihydro-2H-benzo[1,4]oxazine-6-carboxylate
Description
Historical Context and Development
The development of methyl 3,4-dihydro-2H-benzooxazine-6-carboxylate emerged from the broader exploration of benzoxazine chemistry that gained momentum in the latter half of the 20th century. While the foundational work on benzoxazine systems can be traced to earlier synthetic efforts involving phenol-formaldehyde-amine condensations, the specific focus on 3,4-dihydro-2H-benzooxazine derivatives intensified significantly during the 1990s. The synthetic methodology for accessing these compounds was revolutionized through the implementation of efficient two-step sequences starting from commercially available benzoxazoles, which provided researchers with practical pathways to generate diverse derivatives.
Patent literature from the early 2000s demonstrates the growing recognition of 3,4-dihydro-2H-benzooxazine derivatives as valuable pharmaceutical intermediates. Notably, patent WO2000040581A1 from 2000 specifically addressed 3,4-dihydro-2H-benzooxazine derivatives and their utility as anxiolytic and antidepressant agents, marking a pivotal moment in the compound class's therapeutic development. This patent work established crucial synthetic protocols for accessing various substituted derivatives, including those bearing carboxylate functionality at different positions of the benzoxazine ring system.
The compound methyl 3,4-dihydro-2H-benzooxazine-6-carboxylate itself emerged as a target molecule through systematic structure-activity relationship studies that identified the 6-carboxylate substitution pattern as particularly promising for biological activity. The methyl ester functionality was strategically incorporated to enhance synthetic accessibility and provide opportunities for further chemical elaboration through standard ester manipulation reactions.
Significance in Heterocyclic Chemistry
Methyl 3,4-dihydro-2H-benzooxazine-6-carboxylate occupies a distinctive position within heterocyclic chemistry due to its unique combination of structural features that enable diverse chemical transformations. The compound incorporates a six-membered oxazine ring fused to a benzene ring, creating a bicyclic system that exhibits both aromatic and saturated character. This structural duality provides exceptional versatility for synthetic manipulations and molecular recognition processes.
The significance of this compound in heterocyclic chemistry is further amplified by its ability to serve as a versatile building block for accessing more complex molecular architectures. The presence of the methyl ester group at the 6-position introduces additional functionality that can participate in various chemical transformations, including hydrolysis to generate the corresponding carboxylic acid, reduction to form alcohol derivatives, or amidation reactions to produce diverse amide analogs. These transformations have been extensively utilized in medicinal chemistry programs to optimize biological activity and physicochemical properties.
The compound also demonstrates remarkable stability under standard synthetic conditions while remaining sufficiently reactive to undergo controlled modifications. This balance between stability and reactivity makes it an ideal intermediate for multi-step synthetic sequences, particularly those involving the construction of complex polycyclic systems through ring-closing metathesis, cycloaddition reactions, or other cyclization strategies.
Position in the Benzoxazine Family of Compounds
Within the benzoxazine family, methyl 3,4-dihydro-2H-benzooxazine-6-carboxylate represents a specific structural archetype that combines the 1,4-benzoxazine core with carboxylate functionality. Benzoxazines constitute a group of isomeric bicyclic heterocyclic compounds characterized by the fusion of a benzene ring with an oxazine ring, with different isomers possible depending on the relative positions of oxygen and nitrogen atoms.
The 1,4-benzoxazine subclass, to which this compound belongs, features the oxygen and nitrogen atoms positioned at the 1 and 4 positions of the oxazine ring, respectively. This arrangement creates a six-membered heterocycle that exhibits unique electronic properties and conformational characteristics compared to other benzoxazine isomers. The 3,4-dihydro-2H substitution pattern indicates that the compound exists in a partially reduced form, with saturation at specific positions while maintaining the aromatic character of the benzene ring.
The 6-carboxylate substitution distinguishes this compound from other benzoxazine derivatives and provides a handle for further synthetic elaboration. This functional group positioning has been strategically chosen based on structure-activity relationship studies that identified the 6-position as optimal for introducing electron-withdrawing groups that can modulate the electronic properties of the entire ring system.
| Structural Feature | Characteristic | Significance |
|---|---|---|
| Core Ring System | 1,4-Benzoxazine | Provides unique electronic and conformational properties |
| Saturation Pattern | 3,4-Dihydro-2H | Combines aromatic and saturated character |
| Substituent Position | 6-Carboxylate | Enables further synthetic elaboration |
| Molecular Weight | 193.2 g/mol | Optimal size for drug-like properties |
| Chemical Formula | C10H11NO3 | Indicates moderate molecular complexity |
Research Trajectory and Scientific Interest
The research trajectory surrounding methyl 3,4-dihydro-2H-benzooxazine-6-carboxylate has evolved from fundamental synthetic chemistry investigations to sophisticated biological evaluations and pharmaceutical applications. Early research focused primarily on developing efficient synthetic methodologies for accessing the benzoxazine core structure and understanding the electronic and conformational properties of these systems.
Contemporary research has expanded significantly to encompass antimicrobial activity evaluations, with recent studies demonstrating that 2H-benzo[b]oxazin-3(4H)-one derivatives exhibit promising activity against both gram-positive and gram-negative bacteria. These investigations have employed molecular docking studies targeting bacterial DNA gyrase, revealing specific binding interactions with key amino acid residues that provide insights for further structural optimization.
The compound has also attracted attention in the context of structure-based drug discovery programs. Recent work has demonstrated the utility of 3-oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl scaffolds as starting points for developing novel therapeutic agents through systematic structural modifications. These efforts have employed computational chemistry approaches to predict binding affinities and optimize molecular interactions with biological targets.
Advanced synthetic methodologies have continued to evolve, with recent innovations focusing on developing more efficient and environmentally sustainable approaches to benzoxazine synthesis. Notable advances include the implementation of mechanochemical synthesis methods that eliminate the need for organic solvents while maintaining high yields and selectivity. These methodological improvements have enhanced the practical accessibility of the compound for research applications.
Current scientific interest continues to center on exploring the therapeutic potential of methyl 3,4-dihydro-2H-benzooxazine-6-carboxylate and related derivatives. Recent publications have highlighted the compound's role as a privileged scaffold for developing novel antimicrobial agents, particularly in the context of addressing antibiotic resistance challenges. Additionally, ongoing research is investigating the compound's potential applications in materials science, particularly in the development of advanced polymer systems based on benzoxazine monomers.
Properties
IUPAC Name |
methyl 3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-13-10(12)7-2-3-9-8(6-7)11-4-5-14-9/h2-3,6,11H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCROCSXSFACGHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)OCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80585704 | |
| Record name | Methyl 3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
758684-29-6 | |
| Record name | Methyl 3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3,4-dihydro-2H-benzooxazine-6-carboxylate generally follows multi-step synthetic routes involving cyclization reactions of ortho-aminophenol derivatives with appropriate aldehydes or esters under acidic or catalytic conditions. The key step is the formation of the benzoxazine ring through intramolecular cyclization, often proceeding via an imine intermediate.
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Starting Materials: Ortho-aminophenol derivatives substituted with a carboxylate or carboxylic acid group at the 6-position.
Cyclization Reaction: The ortho-aminophenol reacts with an aldehyde or ester under acid catalysis (e.g., p-toluenesulfonic acid) to form an imine intermediate.
Ring Closure: Intramolecular nucleophilic attack by the phenolic oxygen on the imine carbon leads to the formation of the benzoxazine ring.
Esterification: If starting from a carboxylic acid, methylation (e.g., using diazomethane or methyl iodide with a base) is performed to obtain the methyl ester.
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Solvents such as methanol, ethanol, or dichloromethane are commonly used.
Heating under reflux (typically 60–100 °C) facilitates cyclization.
Acid catalysts like p-toluenesulfonic acid or Lewis acids (e.g., AlCl3) promote imine formation and ring closure.
Reaction times vary from several hours to overnight depending on substrate reactivity.
Industrial Production Methods
Industrial scale synthesis adapts the laboratory procedures with optimization for yield, purity, and scalability:
Continuous Flow Reactors: Employed to maintain consistent reaction conditions and improve safety and efficiency during cyclization and esterification steps.
Purification: Techniques such as recrystallization and chromatographic methods (e.g., flash chromatography) are used to isolate the pure methyl 3,4-dihydro-2H-benzooxazine-6-carboxylate.
Yield Optimization: Reaction parameters such as temperature, catalyst loading, and solvent choice are optimized to maximize yield, which typically ranges from 60% to 85% in well-controlled processes.
- Data Table: Summary of Preparation Methods
| Step | Reaction Type | Starting Materials | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Imine Formation | Ortho-aminophenol + aldehyde | Acid catalyst, reflux in MeOH/EtOH | 70–80 | Formation of imine intermediate |
| 2 | Cyclization | Imine intermediate | Acid catalysis, heating | 65–85 | Intramolecular ring closure |
| 3 | Esterification (if needed) | Carboxylic acid derivative + methylating agent | Base, methyl iodide or diazomethane | 75–90 | Conversion to methyl ester |
| 4 | Purification | Crude product | Recrystallization or chromatography | — | Ensures high purity (>95%) |
Studies have demonstrated that the choice of acid catalyst significantly influences the cyclization efficiency. For example, p-toluenesulfonic acid provides higher yields and cleaner reactions compared to mineral acids like HCl.
Solvent polarity affects the reaction rate; protic solvents such as methanol enhance imine formation and cyclization.
Temperature control is critical; excessive heating can lead to side reactions such as polymerization or decomposition.
Alternative synthetic approaches include microwave-assisted synthesis, which reduces reaction times from hours to minutes while maintaining comparable yields.
The methyl ester group at the 6-position is stable under the reaction conditions, allowing for late-stage functionalization if desired.
Compared to related compounds such as methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate, the preparation of methyl 3,4-dihydro-2H-benzooxazine-6-carboxylate requires careful control of oxidation states to avoid formation of the oxo derivative.
Industrial methods emphasize scalability and reproducibility, often employing continuous flow technology to maintain consistent product quality.
The preparation of methyl 3,4-dihydro-2H-benzooxazine-6-carboxylate is well-established through acid-catalyzed cyclization of ortho-aminophenol derivatives with aldehydes, followed by esterification when necessary. Optimization of reaction conditions such as catalyst type, solvent, temperature, and reaction time is essential to achieve high yields and purity. Industrial production adapts these methods with scale-up considerations and advanced purification techniques. The compound’s synthesis is supported by diverse research findings that highlight the importance of reaction parameters in controlling product formation and quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,4-dihydro-2H-benzo[1,4]oxazine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxazine ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring and the oxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring or the oxazine ring.
Scientific Research Applications
Antimicrobial Activity
Recent studies have shown that derivatives of methyl 3,4-dihydro-2H-benzo[1,4]oxazine-6-carboxylate exhibit significant antimicrobial properties. For instance, a study published in the Egyptian Journal of Chemistry reported that synthesized benzoxazine derivatives demonstrated moderate to potent activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Candida albicans .
| Compound | Activity Against | Reference |
|---|---|---|
| Benzoxazine derivative A | Staphylococcus aureus | |
| Benzoxazine derivative B | Candida albicans |
Antioxidant Properties
The compound has also been evaluated for its antioxidant capabilities. In vitro tests using the DPPH radical scavenging method indicated that certain derivatives can effectively neutralize free radicals, suggesting potential applications in pharmaceutical formulations aimed at oxidative stress-related diseases .
Synthesis of Novel Compounds
This compound serves as a precursor for synthesizing various novel compounds with potential therapeutic applications. For example, researchers have synthesized hybrid compounds incorporating this oxazine structure to enhance acetylcholinesterase inhibition activity . This approach is particularly relevant for developing treatments for neurodegenerative diseases.
Material Science Applications
The unique structural characteristics of this compound allow it to be utilized in the development of advanced materials. Its derivatives have been explored for use in:
- Polymer Chemistry : Incorporating oxazine structures into polymer matrices to improve mechanical and thermal properties.
- Coatings and Adhesives : The compound's stability and reactivity make it suitable for formulating high-performance coatings and adhesives.
Case Study 1: Antimicrobial Efficacy
A comprehensive study assessed the antimicrobial efficacy of several benzoxazine derivatives against a panel of bacterial strains. The results indicated that certain modifications to the methyl 3,4-dihydro-2H-benzo[1,4]oxazine structure significantly enhanced antibacterial activity .
Case Study 2: Synthesis and Characterization
In another study focused on synthesizing new derivatives of this compound, researchers employed various spectral techniques (FT-IR, NMR) to characterize the compounds. The findings highlighted the importance of structural modifications in enhancing biological activity .
Mechanism of Action
The mechanism of action of Methyl 3,4-dihydro-2H-benzo[1,4]oxazine-6-carboxylate involves its interaction with specific molecular targets. The oxazine ring can participate in hydrogen bonding and other non-covalent interactions with proteins and enzymes, potentially inhibiting their activity or altering their function. The compound may also modulate signaling pathways by interacting with receptors or other cellular components.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Oxazine Ring
Ethyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate (CAS: 22244-22-0)
- Structural Difference : Ethyl ester at position 2 instead of methyl.
- This derivative is synthesized via regioselective formylation and substitution reactions, as seen in the synthesis of ethyl 4-benzyl-6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate under NaH/DMF conditions .
Methyl 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylate (CAS: 202195-67-3)
- Structural Difference : A ketone group at position 3, leading to partial unsaturation.
- Impact : The oxo group enhances hydrogen-bonding capacity and rigidity. It is a key intermediate for nitro derivatives (e.g., 7-nitro and 8-nitro analogues) synthesized via nitration and hydrolysis, with applications in antitumor research .
Methyl 2-cyano-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylate (CAS: 534571-98-7)
- Structural Difference: Cyano group at position 2.
- Impact: The electron-withdrawing cyano group increases electrophilicity, making the compound reactive in nucleophilic substitutions. Its molecular weight (218.21 g/mol) and IR/NMR profiles differ significantly from the parent compound .
Functional Group Additions
6-Bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonamide
- Structural Difference : Bromine at position 6 and sulfonamide at position 6.
- Impact: Bromine enhances steric bulk, while the sulfonamide group introduces hydrogen-bond donor/acceptor sites. These derivatives exhibit reduced reactivity in Suzuki cross-coupling reactions compared to unsubstituted analogues, as seen in antitumor studies .
Physical and Spectral Properties
- Key Observations :
- The 3-oxo derivative has a higher melting point due to increased crystallinity from hydrogen bonding.
- Chloro and methylthio substituents alter electronic environments, as evidenced by NMR shifts .
Biological Activity
Methyl 3,4-dihydro-2H-benzo[1,4]oxazine-6-carboxylate, with the CAS number 758684-29-6, is a compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
The molecular formula of this compound is CHNO, with a molecular weight of 193.20 g/mol. It possesses a high gastrointestinal absorption rate and is permeable through the blood-brain barrier, indicating potential neurological applications. The compound is a substrate for CYP1A2 but does not inhibit several other cytochrome P450 enzymes, suggesting a favorable metabolic profile for therapeutic use .
Antimicrobial Activity
Research indicates that derivatives of oxazine compounds exhibit significant antimicrobial properties. This compound has shown promising results in inhibiting bacterial growth in various studies. For instance, compounds with similar structures have been reported to possess activity against Gram-positive and Gram-negative bacteria .
Antitumor Activity
Preliminary studies have indicated that this compound may exhibit antitumor activity. In vitro assays have demonstrated its ability to inhibit the proliferation of cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. In animal models, it reduced markers of inflammation and exhibited protective effects on tissues subjected to inflammatory stimuli. This suggests potential applications in treating conditions characterized by chronic inflammation .
Research Findings and Case Studies
A notable study involved the synthesis and biological evaluation of various derivatives of this compound. These derivatives were tested for their antibacterial and antifungal activities using standard disc diffusion methods. Results showed that certain modifications enhanced their efficacy against specific pathogens .
| Activity | IC50 Value (µM) | Tested Pathogen/Cell Line |
|---|---|---|
| Antibacterial | 20 | Staphylococcus aureus |
| Antifungal | 15 | Candida albicans |
| Antitumor (HeLa cells) | 25 | HeLa cervical cancer cell line |
| Anti-inflammatory | - | Murine model of acute inflammation |
The proposed mechanisms for the biological activities of this compound include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Induction of Apoptosis : Evidence suggests that it can activate apoptotic pathways in cancer cells.
- Modulation of Inflammatory Pathways : It may regulate cytokine production and inflammatory mediators.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for introducing aryl or heteroaryl substituents to the benzo[1,4]oxazine scaffold?
- Answer : Suzuki-Miyaura cross-coupling is a widely used method for introducing aryl groups. For example, 6-bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonyl chloride can be coupled with aryl boronic acids under palladium catalysis to generate diverse derivatives. This method allows precise control over substitution patterns, though bulky or electron-deficient aryl groups may reduce reactivity (e.g., compounds 47 and 48 showed decreased activity in Table 3) . Alternative methods include nucleophilic aromatic substitution or Buchwald-Hartwig amination for nitrogen-containing heterocycles.
Q. How can the purity and structural integrity of synthesized benzo[1,4]oxazine derivatives be validated?
- Answer : High-resolution mass spectrometry (HRMS) and multinuclear NMR (e.g., ¹H, ¹³C) are critical for confirming molecular weight and structural assignments. For example, in the synthesis of AZD9977 (a mineralocorticoid receptor modulator), the target compound’s structure was validated via ¹H NMR and HRMS, with chemical shifts consistent with the benzo[1,4]oxazine core . Purity ≥95% is typically confirmed by LC-MS .
Q. What reaction conditions optimize the synthesis of 3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine intermediates?
- Answer : Cyclization reactions using potassium carbonate as a base in polar aprotic solvents (e.g., DMF or THF) at 60–80°C are effective. For instance, 2-chloroacetyl chloride reacted with 2-amino-4-chloro-6-nitrophenol in DMF with K₂CO₃ and 18-crown-6 to yield 8-chloro-8-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one . Reductive amination or nitro group reduction (e.g., using Pd/C and H₂) further modifies intermediates .
Advanced Research Questions
Q. How do substituents at the 6- or 7-position of the benzo[1,4]oxazine core influence biological activity in drug discovery?
- Answer : Substituents significantly modulate target affinity and pharmacokinetics. For example, in a study on URAT1 inhibitors, replacing a rigid aromatic system with 3,4-dihydro-2H-benzo[b][1,4]oxazine enhanced flexibility and improved binding to the urate transporter. Methyl or trifluoromethyl groups at the 6-position increased metabolic stability, while electron-withdrawing groups (e.g., -Br, -NO₂) improved enzyme inhibition . Structure-activity relationship (SAR) studies often combine computational modeling (e.g., docking) with iterative synthesis .
Q. What strategies resolve contradictions in reactivity trends during cross-coupling reactions of halogenated benzo[1,4]oxazines?
- Answer : Contradictions arise from steric hindrance or electronic effects. For instance, Suzuki coupling of 6-bromo derivatives with bulky aryl boronic acids may require optimized ligands (e.g., XPhos) or elevated temperatures (80–100°C) to overcome low reactivity. Contrastingly, electron-deficient boronic acids (e.g., pyridinyl) often proceed efficiently at room temperature. Mechanistic studies using DFT calculations can clarify electronic contributions .
Q. How can benzo[1,4]oxazine derivatives be integrated into targeted therapies, such as anticancer or anti-inflammatory agents?
- Answer : The scaffold’s versatility enables conjugation with bioactive moieties. In preclinical studies, AZD9977 combined the benzo[1,4]oxazine core with a fluoro-substituted acetamide group, achieving selective mineralocorticoid receptor modulation . Similarly, triazolo-pyridazine hybrids demonstrated antiproliferative activity against cancer cell lines by inhibiting kinases or DNA repair pathways . Target engagement is validated via competitive binding assays (e.g., SPR or radioligand displacement) .
Methodological Notes
- Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times for sluggish cross-couplings .
- Analytical Rigor : Employ X-ray crystallography (e.g., for tert-butyl-protected derivatives) to resolve ambiguous NMR assignments .
- Biological Assays : Pair in vitro enzyme assays with in vivo pharmacokinetic studies (e.g., rodent models) to prioritize lead compounds .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
